N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a 2-fluorobenzyl group at position 1 and a 4-butylphenyl substituent on the carboxamide moiety. This compound belongs to a broader class of 1,8-naphthyridine-3-carboxamides, which have been extensively studied for their diverse biological activities, including antiviral, anticancer, and cannabinoid receptor modulation . Its structural uniqueness lies in the combination of a lipophilic 4-butylphenyl group and an electron-withdrawing 2-fluorobenzyl substituent, which may enhance metabolic stability and target binding compared to simpler analogues .
Properties
IUPAC Name |
N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2/c1-2-3-7-18-11-13-21(14-12-18)29-25(31)22-16-19-9-6-15-28-24(19)30(26(22)32)17-20-8-4-5-10-23(20)27/h4-6,8-16H,2-3,7,17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUKGVUBWLUUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core and introduce the substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant anticancer properties. Studies have shown that naphthyridine derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that naphthyridine derivatives effectively inhibited proliferation in breast cancer cells by disrupting mitochondrial function and inducing oxidative stress .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a variety of pathogens. Research suggests that naphthyridine derivatives possess broad-spectrum antibacterial properties, making them potential candidates for developing new antibiotics. A comparative study highlighted the effectiveness of similar compounds against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Naphthyridine derivatives have been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,8-naphthyridine-3-carboxamides, focusing on synthetic methods , biological activity , and physicochemical properties .
Structural Analogues and Substituent Effects
The 1,8-naphthyridine core is conserved across analogues, but variations in substituents significantly influence activity and properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Effects : Fluorine or chlorine atoms at the benzyl position enhance resistance to oxidative metabolism, as seen in the target compound and its 4-chlorobenzyl analogue .
- Stereochemical Complexity : Compounds like FG158a and FG160a exhibit diastereoisomerism due to flexible pentyl chains, complicating synthesis and purification .
Biological Activity
N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H24FN3O2. It has a molecular weight of 429.495 g/mol and features a complex structure that includes a naphthyridine core with various substituents that may influence its biological activity.
Biological Activities
The biological activities of 1,8-naphthyridine derivatives are extensive and include:
- Antimicrobial Activity : These compounds have demonstrated effectiveness against various bacterial strains. Studies have shown that modifications in the naphthyridine structure can enhance antimicrobial potency .
- Anticancer Activity : Research indicates that certain naphthyridine derivatives exhibit cytotoxic effects on multiple cancer cell lines. For instance, a study highlighted moderate cytotoxicity in 1,7-disubstituted naphthyridine derivatives against murine and human tumor cell lines . The structure-activity relationship (SAR) analysis revealed that specific substitutions at the N-1 and C-7 positions significantly influence antitumor efficacy.
- Anti-inflammatory Effects : Compounds in this class have also been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Neurological Applications : There is growing interest in the potential use of these compounds in treating neurological disorders such as Alzheimer's disease and depression. Their ability to modulate neurotransmitter systems positions them as candidates for further research in neuropharmacology .
The mechanism of action for this compound involves interactions with various molecular targets:
- Enzyme Inhibition : This compound may act as an inhibitor of monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine .
- Receptor Modulation : The compound's structure allows it to interact with specific receptors in the body, potentially influencing pathways related to pain perception and inflammation .
Case Studies
Several studies have explored the biological activity of related naphthyridine compounds:
- Anticancer Study : A series of 1,7-disubstituted naphthyridines were evaluated for their cytotoxicity against various cancer cell lines. Modifications at specific positions led to enhanced activity against tumor cells, suggesting a viable pathway for developing new anticancer agents .
- Antimicrobial Research : A recent study demonstrated that certain naphthyridine derivatives could enhance the efficacy of existing antibiotics against resistant bacterial strains. This underscores their potential role as adjuvants in antibiotic therapy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(4-butylphenyl)-1,8-naphthyridine-3-carboxamide derivatives?
The compound is typically synthesized via a two-step process: (1) substitution reactions to introduce the 2-fluorophenylmethyl and 4-butylphenyl groups, followed by (2) hydrolysis to form the carboxamide moiety. Key optimizations include using mild temperatures (40–60°C) and catalysts like DMAP to reduce byproducts. Reaction progress is monitored via TLC, and yields are improved by controlling stoichiometry of intermediates .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H NMR : Confirm substituent positions via aromatic proton splitting patterns (e.g., doublets for fluorophenyl groups at δ 7.15–7.37 ppm) .
- IR : Identify carbonyl stretches (C=O amide at ~1686 cm⁻¹; ring C=O at ~1651 cm⁻¹) and C-F bonds (1090–1150 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., m/z 423 for Cl-substituted analogs) .
Q. How to assess solubility for in vitro assays?
Use spectrophotometric titration in DMSO/PBS mixtures. Measure absorbance at λmax (~270 nm for naphthyridine cores) while incrementally adding aqueous buffer. Calculate partition coefficients (logP) to predict bioavailability .
Advanced Research Questions
Q. How to optimize reaction yields using Design of Experiments (DoE)?
Apply response surface methodology to variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design (CCD) can identify interactions between DMDAAC copolymer concentrations and reaction time, maximizing yield while minimizing side products .
Q. What strategies resolve contradictions in biological activity data?
- Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition studies).
- Use HPLC-UV/MS to verify compound purity (>98%) and rule out degradation products .
- Perform dose-response curves across multiple cell lines to account for variability in membrane permeability .
Q. How to design molecular docking studies for target validation?
Q. What methods evaluate the impact of fluorophenyl groups on bioactivity?
Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (-OCH₃) substituents. Test IC₅₀ values in enzyme inhibition assays and correlate with Hammett σ constants to quantify electronic effects .
Q. How to analyze structure-activity relationships (SAR) for cytotoxicity?
Q. What protocols ensure compound stability during long-term storage?
Conduct accelerated degradation studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
